5-bromo-2-ethynyl-4-methylpyridine
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Overview
Description
5-Bromo-2-ethynyl-4-methylpyridine is an organic compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethynyl-4-methylpyridine typically involves a multi-step process. One common method is the bromination of 2-ethynyl-4-methylpyridine. This reaction is usually carried out using bromine or a bromine source in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethynyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Coupling: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Oxidation: Carbonyl compounds such as aldehydes or ketones are formed.
Scientific Research Applications
5-Bromo-2-ethynyl-4-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethynyl-4-methylpyridine depends on its application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl group can interact with active sites of enzymes, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but lacks the ethynyl group, making it less versatile in coupling reactions.
5-Bromo-2-methoxypyridine: Contains a methoxy group instead of an ethynyl group, leading to different reactivity and applications.
2-Bromo-5-fluoropyridine: The presence of a fluorine atom instead of an ethynyl group results in different electronic properties and reactivity.
Uniqueness
5-Bromo-2-ethynyl-4-methylpyridine is unique due to the presence of both the bromine and ethynyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in cross-coupling reactions and as a building block for complex organic molecules.
Properties
CAS No. |
2751621-37-9 |
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Molecular Formula |
C8H6BrN |
Molecular Weight |
196 |
Purity |
95 |
Origin of Product |
United States |
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